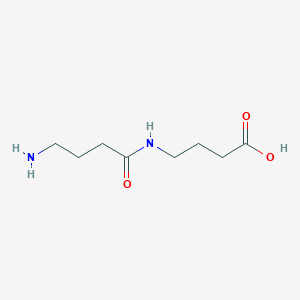
4-(4-Aminobutanoylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Aminobutanoylamino)butanoic acid, commonly known as Lysine Betaine, is an amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an important building block in the synthesis of proteins and plays a crucial role in the metabolism of amino acids.
作用機序
The mechanism of action of Lysine Betaine is not fully understood. However, it is believed that Lysine Betaine acts as an osmoprotectant, protecting cells from osmotic stress. It has also been suggested that Lysine Betaine may have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Lysine Betaine has been shown to have various biochemical and physiological effects. In vitro studies have shown that Lysine Betaine can protect cells from osmotic stress and oxidative damage. In vivo studies have shown that Lysine Betaine can improve the growth and yield of crops under salt stress conditions. Additionally, Lysine Betaine has been shown to enhance the nutritional value of food products.
実験室実験の利点と制限
One of the advantages of using Lysine Betaine in lab experiments is its ability to protect cells from osmotic stress, which can be useful in various types of experiments. However, one limitation of using Lysine Betaine is its potential interference with other compounds in the experiment, which may affect the results.
将来の方向性
There are several future directions for the study of Lysine Betaine. One direction is the further investigation of its potential therapeutic effects in the treatment of various diseases. Another direction is the study of its potential applications in the field of agriculture, such as its ability to improve the growth and yield of crops under different stress conditions. Additionally, the development of new synthesis methods for Lysine Betaine may lead to the discovery of new applications for this compound.
Conclusion
In conclusion, 4-(4-Aminobutanoylamino)butanoic acid, or Lysine Betaine, is an amino acid derivative that has potential applications in various fields. Its ability to protect cells from osmotic stress and oxidative damage, as well as its potential therapeutic effects, make it an important compound for further study. With the development of new synthesis methods and the discovery of new applications, Lysine Betaine may prove to be a valuable tool in the scientific community.
合成法
The synthesis of 4-(4-Aminobutanoylamino)butanoic acid involves the reaction of lysine with trimethylamine oxide (TMAO). This reaction results in the formation of Lysine Betaine, which can be further purified using various techniques such as crystallization, chromatography, and recrystallization. The purity of the compound can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
The potential applications of Lysine Betaine in various fields have been extensively studied. In the field of agriculture, Lysine Betaine has been shown to improve the growth and yield of crops under salt stress conditions. In the food industry, Lysine Betaine has been used as a food additive to enhance the nutritional value of food products. In the pharmaceutical industry, Lysine Betaine has been studied for its potential use in the treatment of various diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-(4-aminobutanoylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c9-5-1-3-7(11)10-6-2-4-8(12)13/h1-6,9H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFMZANOVDLMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCCCC(=O)O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminobutanoylamino)butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

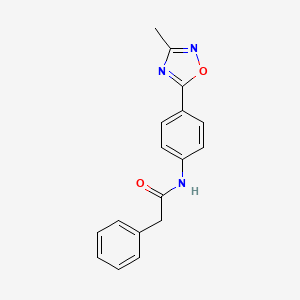
![2-[(4-Butylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2638452.png)
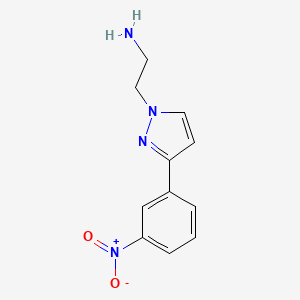
![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2638454.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(cyclopropylmethoxy)isonicotinamide](/img/structure/B2638455.png)
![Ethyl 2-(2,3-dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2638457.png)
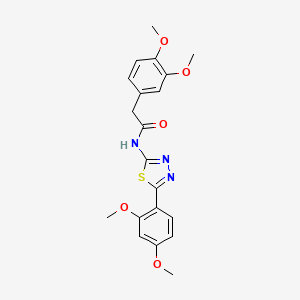
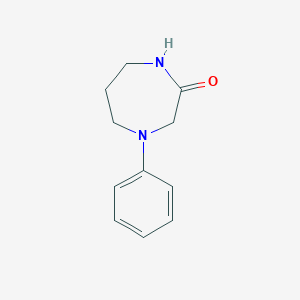
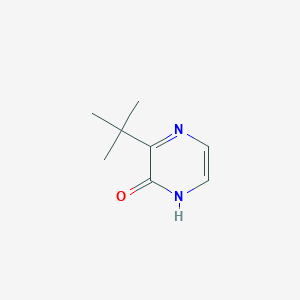
![N-(2,5-dimethylphenyl)-N'-{2-[5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-1-yl]ethyl}urea](/img/structure/B2638466.png)
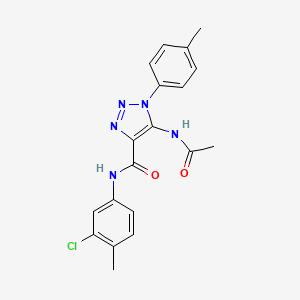
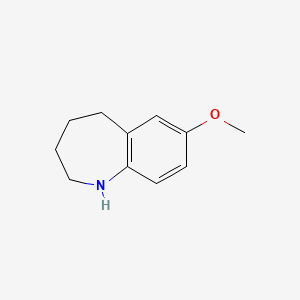
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2638469.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2638471.png)